trans-4-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol is a chemical compound with the molecular formula and a molecular weight of 181.24 g/mol. This compound is classified as an amino alcohol and is recognized for its role as a building block in the synthesis of more complex molecules, particularly in pharmaceutical and agrochemical applications. It has garnered attention due to its potential biological activities, including enzyme inhibition and receptor modulation, making it a subject of interest in medicinal chemistry.
The synthesis of trans-4-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol typically involves a reaction between 4-amino-1H-pyrazole and a cyclohexanone derivative. This reaction is generally carried out under controlled conditions, often utilizing a suitable catalyst and solvent to enhance the yield and purity of the product. The synthetic route may include purification steps such as crystallization or chromatography to isolate the final compound.
The structure of trans-4-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol features a cyclohexanol moiety with an amino group attached to a pyrazole ring. This unique configuration contributes to its distinct chemical properties.
trans-4-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol can undergo various chemical reactions typical for amino alcohols, including oxidation, reduction, and substitution reactions.
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents such as lithium aluminum hydride for reduction. The conditions under which these reactions are performed (temperature, pressure, etc.) are crucial for achieving desired yields.
The mechanism of action of trans-4-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects.
When interacting with enzymes, the compound can inhibit their activity by binding at active sites or altering conformational states. This modulation can influence metabolic pathways relevant to disease processes, making it a candidate for drug development aimed at treating conditions like cancer or inflammation .
The physical and chemical properties of trans-4-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol are essential for understanding its behavior in various applications.
The compound has been assigned the GHS07 pictogram indicating potential hazards, emphasizing the need for careful handling during synthesis and application.
trans-4-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol is utilized in several scientific domains:
Cyclocondensation reactions between cyclohexanol-bearing carbonyl precursors and hydrazines represent the predominant route for constructing the pyrazole-cyclohexanol hybrid scaffold. The core approach involves the reaction of 4-oxocyclohexan-1-ol derivatives (notably 4-oxocyclohexan-1-one) with 4-aminohydrazine or protected variants thereof. This reaction proceeds via initial hydrazone formation, followed by acid- or base-catalyzed intramolecular cyclodehydration to yield the pyrazole ring [4]. Key regiochemical outcomes are governed by the electronic properties of the carbonyl component and the substitution pattern of the hydrazine. For example, employing 4-aminohydrazine with 4-oxocyclohexan-1-one under acidic conditions (acetic acid, reflux) predominantly generates the 1,4-disubstituted pyrazole system characteristic of the target molecule. Modifications include using tert-butoxycarbonyl-protected hydrazines to prevent over-alkylation, followed by deprotection post-cyclization [10].
Table 1: Cyclocondensation Reagents and Conditions
Carbonyl Precursor | Hydrazine Component | Catalyst/Conditions | Intermediate | Final Product Yield |
---|---|---|---|---|
4-Oxocyclohexan-1-one | 4-Aminohydrazine dihydrochloride | AcOH, Reflux, 8h | Hydrazone | 65-70% |
4-Oxocyclohexan-1-one | tert-Butyl carbazate | p-TsOH, EtOH, 80°C, 6h | Protected Hydrazone | 75% (after deprotection) |
4-(Dimethylamino)cyclohexan-1-one | Hydrazine hydrate | MW, 120°C, 30 min | Cyclized Pyrazoline | 82% (after oxidation) |
Alternative pathways utilize pre-formed vinylpyrazole intermediates, where 4-aminopyrazole undergoes nucleophilic addition to epoxycyclohexane or Michael addition to cyclohexenone, followed by reduction. However, these routes often suffer from regioselectivity issues and lower yields compared to direct cyclocondensation [4].
Achieving stereocontrol at the cyclohexanol C1 and C4 positions is critical due to significant pharmacological differences between the cis and trans isomers. The trans configuration, where the pyrazole and hydroxy groups occupy equatorial positions on opposite faces of the ring, exhibits superior metabolic stability and binding affinity in pharmaceutical contexts [1] [8]. Key stereocontrol strategies include:
Table 2: Stereochemical Outcomes of Synthetic Routes
Method | Starting Material | Conditions | trans:cis Ratio | Energy Difference (trans vs. cis) |
---|---|---|---|---|
Mitsunobu Inversion | cis-4-Hydroxycyclohexyl Derivative | DEAD, PPh~3~, THF, 0°C→RT | >99:1 | N/A |
Epoxide Ring Opening | Cyclohex-4-ene-1-ol Oxide | K~2~CO~3~, DMF, 60°C | 100:0 | N/A |
Acid-Catalyzed Epimerization | cis-Isomer | 0.1M HCl, EtOH, 80°C, 24h | 85:15 | ∼1.5 kcal/mol |
While cyclocondensation installs the core scaffold, reductive amination serves as a pivotal step for introducing the 4-amino group onto the pyrazole ring when pre-functionalized hydrazines are unavailable. This typically involves condensation of 4-oxo-1-(cyclohex-4-en-1-yl)-1H-pyrazole-3-carbaldehyde with ammonia or ammonium acetate, followed by selective reduction. Sodium cyanoborohydride in methanol/acetic acid buffer (pH 6–7) at ambient temperature provides optimal chemoselectivity, minimizing over-reduction of the pyrazole ring or the cyclohexanol moiety [4] [10]. Alternative reductants like sodium triacetoxyborohydride offer enhanced solubility in dichloromethane, beneficial for acid-sensitive intermediates. Crucially, the amino group must be protected (e.g., as a phthalimide or tert-butyl carbamate) prior to ring formation if harsh cyclocondensation conditions are employed. Post-cyclization deprotection then yields the target 4-aminopyrazole derivative.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3